tert-Butyl thiazol-4-ylcarbamate
Overview
Description
Tert-Butyl thiazol-4-ylcarbamate is a chemical compound with the molecular formula C8H12N2O2S . Its CAS number is 1235406-42-4 and its molecular weight is 200.26 g/mol .
Synthesis Analysis
The synthesis of tert-Butyl thiazol-4-ylcarbamate involves the reaction of 4-thiazolecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butyl alcohol under an inert atmosphere . The reaction mixture is heated under reflux for 16 hours. The solvent is then removed in vacuo, and the residue is taken up in dichloromethane and washed twice with water and saturated NaCl solution. The organic phase is dried over sodium sulfate, evaporated in vacuo, and the residue is purified by chromatography on silica gel .Physical And Chemical Properties Analysis
Tert-Butyl thiazol-4-ylcarbamate is a solid at room temperature . It should be stored in a dry, sealed place at 2-8°C .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) : The compound 4-tert-butyl-2-(5-(5-tert-butyl-2-methoxyphenyl)thiazolo[5,4-d]thiazol-2-yl)phenol, related to tert-Butyl thiazol-4-ylcarbamate, has been used in the development of white organic light-emitting diodes (WOLEDs). These compounds exhibit reversible excited-state intramolecular proton transfer (ESIPT), leading to emissions that can be tuned from blue to yellow, making them suitable for OLED applications (Zhang et al., 2016).
Antitumor Activity : Some derivatives of tert-Butyl thiazol-4-ylcarbamate have been found to possess antitumor properties. For instance, a study on 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine revealed significant antitumor activity against the Hela cell line (Ye Jiao et al., 2015).
Pharmaceutical Intermediate : The compound (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, another derivative, is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, illustrating its significance in pharmaceutical synthesis (Li et al., 2012).
Aggregation-Induced Emission Enhancement : Compounds like N,N'-di[3-Hydroxy-4-(2'-benzothiazole)phenyl]5-tert-butyl-isophthalic amide, related to tert-Butyl thiazol-4-ylcarbamate, have been shown to exhibit aggregation-induced emission enhancement. This property is valuable for the development of advanced optical materials and sensors (Qian et al., 2007).
Insecticidal Activity : N-tert-Butyl-N,N'-diacylhydrazines containing thiazoles, including derivatives of tert-Butyl thiazol-4-ylcarbamate, have been designed and shown to possess good insecticidal activities, demonstrating their potential in developing environmentally friendly pest control agents (Wang et al., 2011).
Safety And Hazards
Tert-Butyl thiazol-4-ylcarbamate is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The compound should not be released into the environment .
properties
IUPAC Name |
tert-butyl N-(1,3-thiazol-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)10-6-4-13-5-9-6/h4-5H,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOFSOQPYVUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692875 | |
Record name | tert-Butyl 1,3-thiazol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl thiazol-4-ylcarbamate | |
CAS RN |
1235406-42-4 | |
Record name | 1,1-Dimethylethyl N-4-thiazolylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235406-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,3-thiazol-4-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(1,3-thiazol-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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